REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:10]2[O:14][CH2:13][CH2:12][O:11]2)[CH:5]=[CH:6][C:7]=1[O:8]C.C[S-].[Na+].[Cl-].[NH4+]>CN(C)C=O>[O:11]1[CH2:12][CH2:13][O:14][CH:10]1[C:4]1[CH:5]=[CH:6][C:7]([OH:8])=[C:2]([F:1])[CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)C1OCCO1
|
Name
|
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with methylene chloride (4×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (silica gel, hexanes/ethyl acetate 7:3)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC(=C(C=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |